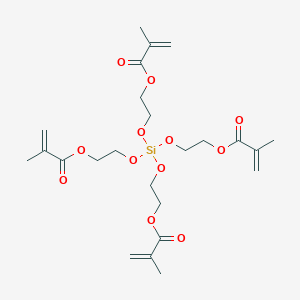
Tetrakis(2-methacryloxyethoxy)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiocillin I is a thiopeptide antibiotic isolated from the bacterium Bacillus cereus . Thiopeptides are a class of natural product antibiotics known for their complex structures and potent activity against Gram-positive bacteria . Thiocillin I has garnered significant attention due to its potential therapeutic properties and its role in combating antibiotic resistance .
Preparation Methods
Synthetic Routes and Reaction Conditions: The total synthesis of Thiocillin I involves multiple steps, including the construction of the pyridine-thiazole core, which is a key structural feature of thiopeptides . One notable method for synthesizing this core is the Bohlmann-Rahtz pyridine synthesis, which involves the condensation of specific fragments in the presence of ammonium acetate . Another approach utilizes a novel molybdenum (VI)-oxide/picolinic acid catalyst for the cyclodehydration of cysteine peptides to form thiazoline heterocycles .
Industrial Production Methods: Industrial production of Thiocillin I is primarily achieved through biosynthetic methods involving the genetic manipulation of Bacillus cereus . This approach allows for the production of Thiocillin I analogues with improved biological properties .
Chemical Reactions Analysis
Types of Reactions: Thiocillin I undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound to enhance its therapeutic properties.
Common Reagents and Conditions: Common reagents used in the synthesis and modification of Thiocillin I include palladium-mediated coupling agents, organometallic reagents, and specific catalysts like the molybdenum (VI)-oxide/picolinic acid catalyst . Reaction conditions often involve mild and neutral environments to preserve the integrity of the thiopeptide structure .
Major Products Formed: The major products formed from these reactions are typically analogues of Thiocillin I with varying degrees of biological activity . These analogues are studied for their potential use as novel antibiotics .
Scientific Research Applications
Thiocillin I has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, it serves as a model compound for studying complex natural product synthesis . In biology and medicine, Thiocillin I and its analogues are investigated for their antibacterial properties and potential use in treating infections caused by drug-resistant bacteria . Industrially, Thiocillin I is explored for its potential in developing new antibiotics and other therapeutic agents .
Mechanism of Action
Thiocillin I exerts its effects by targeting bacterial ribosomes and inhibiting protein synthesis . The compound binds to specific sites on the ribosome, preventing the translation of essential proteins and ultimately leading to bacterial cell death . This mechanism is similar to other thiopeptide antibiotics, which also target ribosomal function .
Comparison with Similar Compounds
Thiocillin I is part of a larger family of thiopeptide antibiotics, which includes compounds like micrococcin P1, thiostrepton, and nosiheptide . These compounds share a common molecular scaffold involving a nitrogen-containing heterocyclic core decorated with thiazole rings . Thiocillin I is unique in its specific structural features and biological activity . For instance, while micrococcin P1 and thiostrepton also inhibit bacterial protein synthesis, they differ in their molecular targets and pathways .
List of Similar Compounds:- Micrococcin P1
- Thiostrepton
- Nosiheptide
- Siomycin
- GE2270
- Thiomuracin
Properties
CAS No. |
116491-91-9 |
|---|---|
Molecular Formula |
C24H36O12Si |
Molecular Weight |
544.6 g/mol |
IUPAC Name |
2-[tris[2-(2-methylprop-2-enoyloxy)ethoxy]silyloxy]ethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C24H36O12Si/c1-17(2)21(25)29-9-13-33-37(34-14-10-30-22(26)18(3)4,35-15-11-31-23(27)19(5)6)36-16-12-32-24(28)20(7)8/h1,3,5,7,9-16H2,2,4,6,8H3 |
InChI Key |
VICHSFFBPUZUOR-UHFFFAOYSA-N |
SMILES |
CC(=C)C(=O)OCCO[Si](OCCOC(=O)C(=C)C)(OCCOC(=O)C(=C)C)OCCOC(=O)C(=C)C |
Canonical SMILES |
CC(=C)C(=O)OCCO[Si](OCCOC(=O)C(=C)C)(OCCOC(=O)C(=C)C)OCCOC(=O)C(=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















